N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Overview
Description
N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with the molecular formula C17H19FN2O2 and a molecular weight of 302.35 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a 4-(3-methylbutanoyl) group and an N-[(4-fluorophenyl)methyl] group. It is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide involves several steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 4-(3-methylbutanoyl) Group: This step typically involves the acylation of the pyrrole ring using an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Attachment of the N-[(4-fluorophenyl)methyl] Group: The final step involves the alkylation of the pyrrole nitrogen with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
N-(4-fluorobenzyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide: Similar structure but with different substituents on the pyrrole ring.
N-(4-chlorobenzyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide: Contains a chlorine atom instead of a fluorine atom on the benzyl group.
N-(4-methylbenzyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide: Contains a methyl group instead of a fluorine atom on the benzyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and activities.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-11(2)7-16(21)13-8-15(19-10-13)17(22)20-9-12-3-5-14(18)6-4-12/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKYBWKMFGATD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330662 | |
Record name | N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666000 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478259-39-1 | |
Record name | N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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